molecular formula C26H22N2O4S B11418990 3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418990
M. Wt: 458.5 g/mol
InChI Key: WSSWYKYZAWDOCG-UHFFFAOYSA-N
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Description

“3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methylbenzyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like palladium. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicinal chemistry, “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” may be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” include other benzothienopyrimidines with different substituents. Examples include:

  • “3-(4-methoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”
  • “3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”

Uniqueness

The uniqueness of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” lies in its specific combination of substituents, which may confer unique biological activities or chemical properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22N2O4S/c1-16-7-6-8-17(13-16)15-27-23-19-9-4-5-10-22(19)33-24(23)25(29)28(26(27)30)18-11-12-20(31-2)21(14-18)32-3/h4-14H,15H2,1-3H3

InChI Key

WSSWYKYZAWDOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53

Origin of Product

United States

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